

Discovery and Screening of BRD7389: A

Technical Guide

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#### Introduction

**BRD7389** is a small molecule identified through high-content screening as an inducer of insulin expression in pancreatic  $\alpha$ -cells.[1][2][3][4] This compound has garnered significant interest for its potential in the field of regenerative medicine, specifically for its ability to reprogram terminally differentiated  $\alpha$ -cells into a  $\beta$ -cell-like state, offering a novel therapeutic strategy for diabetes.[1][2] Mechanistic studies have revealed that **BRD7389** functions as an inhibitor of the 90 kDa ribosomal S6 kinase (RSK) family.[5][6][7] This technical guide provides a comprehensive overview of the discovery, screening, and characterization of **BRD7389**, intended for researchers and professionals in drug development.

# **Discovery via High-Content Screening**

**BRD7389** was identified from a screen of 30,710 compounds aimed at discovering molecules that could induce insulin production in a murine pancreatic  $\alpha$ -cell line ( $\alpha$ TC1).[1][8] The screening assay was designed to detect insulin protein expression within these cells.

# **Experimental Protocol: High-Content Screening for Insulin Induction**

- Cell Line: Murine pancreatic α-cell line (αTC1).
- Assay Principle: An immunofluorescence-based assay sensitive enough to detect insulin levels in as few as 3% of the cell population.[4][8]



#### Procedure:

- αTC1 cells were seeded in multi-well plates.
- Cells were treated with compounds from the screening library.
- After a 3-day incubation period, cells were fixed and permeabilized.
- Cells were then stained with a primary antibody against insulin, followed by a fluorescently labeled secondary antibody.
- High-content imaging and analysis were used to quantify the fluorescence intensity, identifying "hits" that increased insulin expression.
- Hit Identification: BRD7389 was identified as a compound that induced a dose-dependent increase in insulin expression.[1][8]

### **Mechanism of Action: RSK Kinase Inhibition**

Assay-performance profile analysis suggested that the mechanism of action for **BRD7389** was likely kinase inhibition.[1][2][3] Subsequent biochemical assays confirmed that **BRD7389** is an inhibitor of the RSK family of kinases.[5][7][9]

## **Experimental Protocol: Kinase Inhibition Assay**

- Assay Type: Radiometric filter-binding assay.
- Procedure:
  - Individual recombinant RSK kinases (RSK1, RSK2, RSK3) were incubated with varying concentrations of BRD7389.[9]
  - The kinase reaction was initiated by adding ATP (at a concentration near the KM for each kinase).[1]
  - The kinase activity was determined by measuring the incorporation of radioactive phosphate into a substrate.



 Activity was scored relative to a DMSO control to determine the dose-dependent inhibition and calculate IC50 values.[9]

## **Data Presentation**

Table 1: Kinase Inhibition Profile of BRD7389

Target Kinase	IC50 (μM)
RSK1	1.5
RSK2	2.4
RSK3	1.2
CDK5/p35	6.5
DRAK1	2.8
FLT3	3.5
PIM1	3.7
PKG1α	6.5
SGK	13.8
Data sourced from[5][7][10]	

Table 2: Effect of BRD7389 on Gene Expression in Mouse  $\alpha\text{-Cells}$ 



Gene	Treatment Condition	Fold Induction (relative to DMSO)
Ins2	0.85 μM BRD7389, 3-day treatment	~10-fold
Ins2	0.85 μM BRD7389, 5-day treatment	~50-fold
Pdx1	0.85-6.8 μM BRD7389, 5-day treatment	Significant up-regulation
Pax4	5-day treatment with BRD7389	Dose-dependent increase
Іарр	5-day treatment with BRD7389	Dose-dependent increase
Npy	5-day treatment with BRD7389	Dose-dependent increase
Data sourced from[1][8][9][10] [11]		

## **Cellular Effects and Validation**

The effects of **BRD7389** were further characterized in cellular models to validate its role in promoting a  $\beta$ -cell-like phenotype.

# Experimental Protocol: Quantitative PCR (qPCR) for Gene Expression

- Cell Line: Mouse α-cell line.
- Procedure:
  - Cells were treated with BRD7389 at various concentrations and for different durations (e.g., 3 and 5 days).[1]
  - Total RNA was extracted from the cells.
  - cDNA was synthesized from the RNA template.



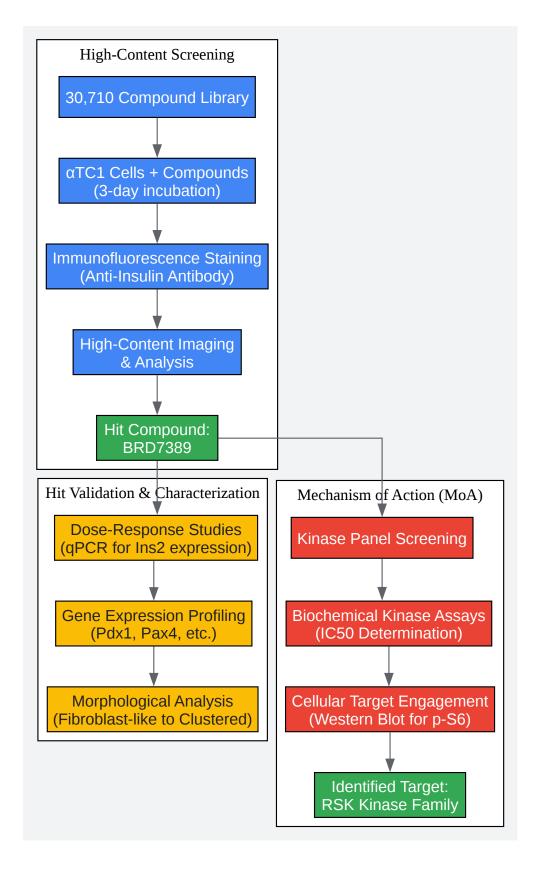
- qPCR was performed using primers specific for genes of interest (Ins2, Pdx1, etc.) and a housekeeping gene (e.g., Actb) for normalization.[1]
- Gene expression was quantified relative to the DMSO-treated control samples.[1]

# **Experimental Protocol: Western Blot Analysis**

- Objective: To confirm that **BRD7389** inhibits RSK kinase activity within cells.
- Procedure:
  - Cells were treated with BRD7389 for a specified period (e.g., 5 days).
  - Cell lysates were prepared and protein concentration was determined.
  - Proteins were separated by SDS-PAGE and transferred to a membrane.
  - The membrane was probed with primary antibodies specific for total RSK proteins and phosphorylated forms of RSK targets, such as ribosomal protein S6 (at serines 235 and 236).[1][9] A loading control like β-actin was also probed.[9]
  - IRDye-labeled secondary antibodies were used for detection, and blots were scanned to quantify protein levels.[9]
- Results: Treatment with BRD7389 reduced the phosphorylation of ribosomal protein S6, a
  direct target of RSK kinases, confirming the compound's inhibitory activity in a cellular
  context.[1]

### **Visualizations**

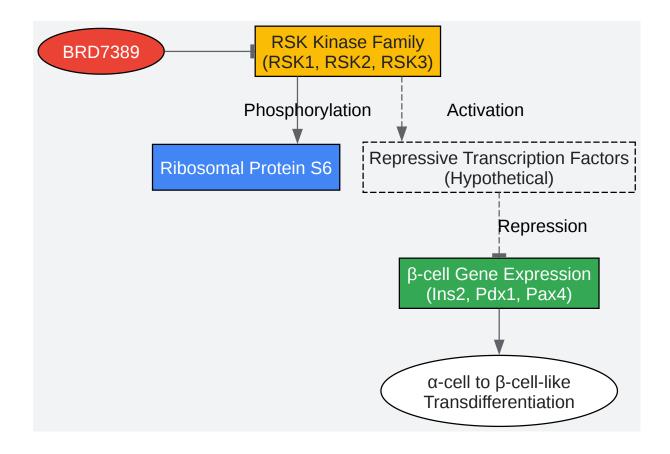




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Caption: Discovery and validation workflow for BRD7389.





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Caption: Proposed signaling pathway for **BRD7389** action.

# In Vitro and In Vivo Effects In Vitro Effects

- Morphological Changes: Treatment of the  $\alpha$ -cell line with **BRD7389** resulted in a stable change in cell shape from a fibroblast-like morphology to a clustered state that resembles  $\beta$ -cells in culture.[1][8]
- Protein Expression: A 1.5-fold increase in insulin protein staining was observed in  $\alpha$ -cells after a 5-day treatment with BRD7389.[1][8]
- Primary Human Islets: BRD7389 was also shown to increase β-cell–specific gene
  expression in primary human islet cells.[1][5] Interestingly, primary human islet cells tolerated
  higher concentrations of the compound than the mouse α-cell line.[1]



#### **Future In Vivo Directions**

While the initial studies focused on in vitro models, the promising results suggest the need for further investigation in vivo. Future experiments proposed include in vivo  $\beta$ -cell ablation followed by **BRD7389** treatment, lineage tracing in animal models to confirm the  $\alpha$ -to- $\beta$ -cell transdifferentiation, and studies using purified human  $\alpha$ -cells to clarify the direct effects of the compound.[1]

### Conclusion

**BRD7389** was successfully identified through a high-content screen as a potent inducer of insulin expression in pancreatic  $\alpha$ -cells.[1][3][4] Its mechanism of action has been elucidated as the inhibition of the RSK kinase family, leading to the up-regulation of key  $\beta$ -cell transcription factors and a phenotypic shift towards a  $\beta$ -cell-like state.[1][9] The detailed methodologies and data presented here provide a comprehensive guide for researchers interested in the application of **BRD7389** as a chemical probe for studying cell plasticity and as a potential starting point for the development of novel diabetes therapies.

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